![molecular formula C11H13N3OS B2410449 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2175978-90-0](/img/structure/B2410449.png)
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agent ocinaplon . They have varied and significant biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . They can also be prepared through reactions of acyclic reagents .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a dominant motif that is common in many drugs . The structure can be modified by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse. They include condensation reactions of aminopyrazoles with various compounds . The reaction mechanism proceeds through a nucleophilic attack of the exo-NH .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The dipole moment changes in these compounds were calculated to be significant .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to 5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine, have demonstrated moderate to outstanding antimicrobial activity against a range of bacteria and fungi. One compound exhibited superior activity compared to standard antibiotics, suggesting potential as a lead compound for further investigations in antimicrobial therapy (El-sayed et al., 2017).
Synthetic Methodology
- Regioselective Synthesis: Research on regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines indicates the potential for generating diverse derivatives, which can be used for various applications in medicinal chemistry (Drev et al., 2014).
- Ultrasound Irradiation Synthesis: Utilizing ultrasound irradiation for synthesizing pyrazolo[1,5-a]pyrimidines offers advantages like simple procedures, short reaction times, and satisfactory yields, making it a resource-efficient approach in chemical synthesis (Buriol et al., 2013).
Anticancer Potential
- Antitumor Scaffold: Pyrazolo[1,5-a]pyrimidine derivatives show significant potential as antitumor agents. Their structural diversity, achieved through various synthetic transformations, opens up possibilities for new drug designs targeting cancer (Arias-Gómez et al., 2021).
Fluorescent Probes
- Fluorescent Spectroscopic Properties: The correlation between substitution patterns on pyrazolo[1,5-a]pyrimidines and their fluorescent properties is of interest in material science for the development of new fluorescent probes. Adjustments in the structure can achieve shifts in wavelength, useful in spectroscopic applications (Wu et al., 2008).
RNA Polymerase Inhibition
- RNA Polymerase Inhibitory Activity: Novel pyrazolo[1,5-a]pyrimidines have been studied for their antimicrobial activity, specifically as RNA polymerase inhibitors. This property is crucial in developing new antimicrobial agents (Abdallah & Elgemeie, 2022).
Plasma Protein Interactions
- Interactions with Plasma Proteins: Research into the interactions of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) provides insights into their potential pharmacokinetics and drug delivery aspects (He et al., 2020).
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have shown promise in various fields, including as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents . Compounds like 4a, 4h, 4j, and 4k offer a great opportunity as starting points for further optimization toward improved antifungal agrochemicals .
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It is known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that they may have favorable bioavailability.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit diverse pharmacological activities , suggesting that they may have a range of molecular and cellular effects.
Action Environment
It is known that the stability of pyrazolo[1,5-a]pyrimidines under exposure to extreme ph has been studied , suggesting that pH may be an important environmental factor influencing their action.
Propiedades
IUPAC Name |
5-methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-6-11(15-9-3-5-16-7-9)14-10(13-8)2-4-12-14/h2,4,6,9H,3,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQTDBGEOQIGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



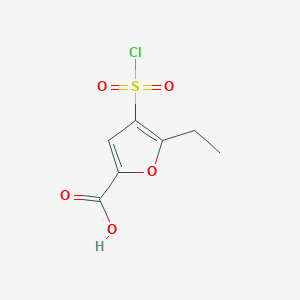
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
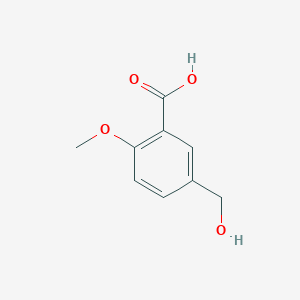
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)

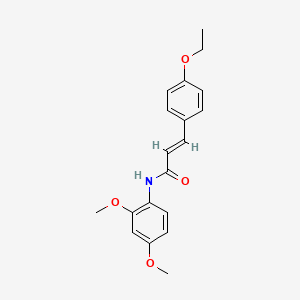
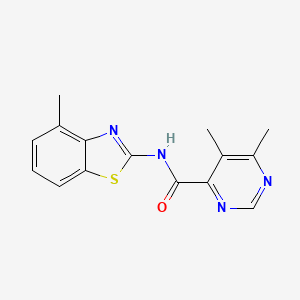
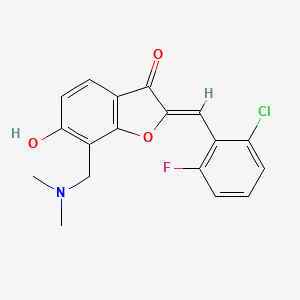

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)